molecular formula C22H25N3O4S2 B2785543 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893097-17-1

2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2785543
CAS No.: 893097-17-1
M. Wt: 459.58
InChI Key: WSIWRNZKWYHDSL-UHFFFAOYSA-N
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Description

2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound featuring a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple stepsThe final step involves the sulfonylation of the amino group to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-[(Diethylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
  • 2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Uniqueness

Compared to similar compounds, 2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Its diallylamino group, in particular, may enhance its ability to interact with biological targets and improve its solubility in organic solvents .

Properties

IUPAC Name

2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-4-13-25(14-5-2)31(28,29)16-11-9-15(10-12-16)20(26)24-22-19(21(27)23-3)17-7-6-8-18(17)30-22/h4-5,9-12H,1-2,6-8,13-14H2,3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIWRNZKWYHDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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